
Acetylthevetin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylthevetin B is a natural product found in Cerbera manghas with data available.
Applications De Recherche Scientifique
Enhanced Delivery Systems
To improve the therapeutic efficacy of Acetylthevetin B while mitigating its toxicity, researchers have developed novel delivery systems using polymeric micelles. A study demonstrated that encapsulating ATB in chitosan-Pluronic P123 micelles significantly increased its cytotoxicity against human lung cancer A549 cells. The IC50 values for ATB-loaded micelles were substantially lower than those for free ATB, indicating enhanced effectiveness .
Table 1: Comparison of Cytotoxicity
Formulation | IC50 (μmol/L) | Tumor Volume Reduction (%) | Accumulation in Tumor (fold) |
---|---|---|---|
Free this compound | 2.94 | - | - |
ATB-CP1 | 0.76 | 85.6 | 15.31 |
ATB-CP2 | 1.44 | - | 9.49 |
The table above summarizes the cytotoxicity and tumor reduction capabilities of different formulations of this compound.
Case Studies
- Lung Cancer Treatment : In a study involving A549 xenograft mice models, administration of ATB-loaded micelles resulted in a significant reduction in tumor volume compared to controls. The treatment led to an 85.6% inhibition rate of tumor growth after 21 days without notable cardiac toxicity .
- Hepatocellular Carcinoma : Another investigation highlighted the potential of this compound in inducing apoptosis in HepG2 cells through calcium-mediated pathways, underscoring its versatility as an anticancer agent beyond lung cancer .
Q & A
Q. What are the validated synthetic routes for Acetylthevetin B, and how can researchers ensure reproducibility in its synthesis?
Level : Basic
Methodological Guidance :
- Step 1 : Review established protocols in peer-reviewed journals, prioritizing studies with detailed experimental sections that specify reagents, catalysts, and reaction conditions (e.g., temperature, pH) .
- Step 2 : Include supplementary materials for multi-step syntheses, such as NMR spectra, HPLC purity data (>95%), and crystallographic validation (if applicable) to confirm compound identity .
- Step 3 : Cross-validate results using independent techniques (e.g., IR spectroscopy for functional groups, mass spectrometry for molecular weight). Reproducibility requires explicit documentation of solvent purity, equipment calibration, and batch-to-batch variability analysis .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
Level : Basic
Methodological Guidance :
- Primary Techniques :
- NMR Spectroscopy : Use 1H- and 13C-NMR with deuterated solvents (e.g., CDCl3) for structural elucidation. Report chemical shifts relative to TMS and compare with literature data .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ or [M+Na]+ ions).
- Secondary Validation :
- X-ray Diffraction : For crystalline derivatives, provide CIF files and refinement parameters in supplementary materials .
- Chromatographic Purity : HPLC/UV-Vis at λ-max specific to this compound, with retention time matching reference standards .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Level : Advanced
Methodological Guidance :
- Hypothesis 1 : Assess methodological variability (e.g., cell lines, assay protocols). For cytotoxicity studies, compare IC50 values using standardized MTT assays vs. ATP-based luminescence .
- Hypothesis 2 : Evaluate compound purity and stability. Impurities >5% or degradation products (e.g., hydrolysis in aqueous media) may skew bioactivity .
- Statistical Approach : Perform meta-analyses using PRISMA guidelines to identify outliers and quantify heterogeneity (I2 statistic) . Include funnel plots to detect publication bias .
Q. What experimental designs are optimal for investigating the mechanism of action of this compound in cellular pathways?
Level : Advanced
Methodological Guidance :
- In Vitro Systems :
- Omics Integration :
- Controls : Include vehicle controls, positive controls (e.g., known inhibitors), and off-target effect assessments (e.g., broad-spectrum kinase panels) .
Q. How should researchers design comparative studies between this compound and its analogs to evaluate structure-activity relationships (SAR)?
Level : Advanced
Methodological Guidance :
- SAR Framework :
- Variable 1 : Modify functional groups (e.g., acetylation sites) and assay changes in bioactivity .
- Variable 2 : Test stereoisomers to assess enantioselectivity in target binding .
- Data Analysis :
- Reporting : Tabulate analogs with substituents, bioactivity data, and statistical significance (p-values) in a supplementary table .
Q. What strategies mitigate limitations in small-sample studies on this compound’s pharmacokinetic properties?
Level : Advanced
Methodological Guidance :
- Power Analysis : Predefine sample size using G*Power software (α=0.05, β=0.8) to ensure statistical validity .
- Longitudinal Sampling : Collect plasma/tissue samples at multiple timepoints (e.g., 0, 1, 4, 24h post-administration) for AUC calculations .
- Analytical Sensitivity : Use LC-MS/MS with lower detection limits (pg/mL range) to quantify low-abundance metabolites .
Q. Key Considerations for Data Reporting
- Tables : Label columns with units (e.g., "IC50 (μM) ± SD") and footnotes for abbreviations .
- Ethics : For in vivo studies, include animal welfare protocols (e.g., IACUC approval numbers) .
- Data Deposition : Share raw spectra, crystallographic data, and omics datasets via repositories like Zenodo or ChemRxiv, adhering to FAIR principles .
Propriétés
Numéro CAS |
82145-55-9 |
---|---|
Formule moléculaire |
C44H68O19 |
Poids moléculaire |
901 g/mol |
Nom IUPAC |
[2-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C44H68O19/c1-19-36(63-40-35(53)33(51)31(49)28(62-40)18-57-39-34(52)32(50)30(48)27(16-45)61-39)37(55-5)38(59-20(2)46)41(58-19)60-23-8-11-42(3)22(15-23)6-7-26-25(42)9-12-43(4)24(10-13-44(26,43)54)21-14-29(47)56-17-21/h14,19,22-28,30-41,45,48-54H,6-13,15-18H2,1-5H3 |
Clé InChI |
ILSCMGXPNCDKNU-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Synonymes |
acetylthevetin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.